molecular formula C14H20N4O2S B2469134 N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide CAS No. 941912-78-3

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2469134
CAS No.: 941912-78-3
M. Wt: 308.4
InChI Key: JSTBCTQEYHZSBR-UHFFFAOYSA-N
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Description

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the 1,2,4-triazole ring in the structure imparts significant pharmacological properties, making it a valuable scaffold in drug design and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 1,2,4-triazole with a suitable sulfonamide precursor. One common method includes the reaction of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis techniques, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the enzyme 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-2,4,6-trimethylbenzenesulfonamide is unique due to its specific combination of the 1,2,4-triazole ring and the sulfonamide group, which imparts distinct pharmacological properties.

Properties

IUPAC Name

2,4,6-trimethyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2S/c1-10-5-11(2)14(12(3)6-10)21(19,20)17-13(4)7-18-9-15-8-16-18/h5-6,8-9,13,17H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTBCTQEYHZSBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)CN2C=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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